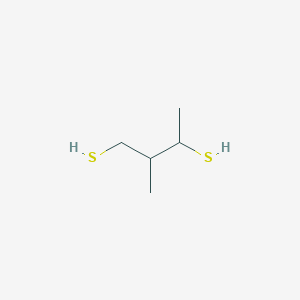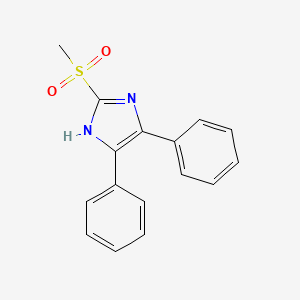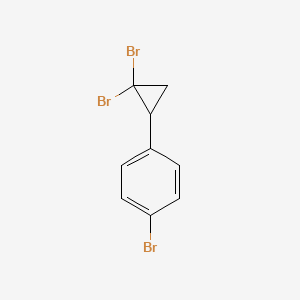
4-Methylidene-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-1,3-oxazol-5(4H)-one is a heterocyclic compound containing an oxazole ring with a methylidene group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1,3-oxazol-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an α,β-unsaturated carbonyl compound with an amine can lead to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylidene-1,3-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazol-5(4H)-one: Lacks the methylidene group but shares the oxazole ring structure.
4-Methylidene-1,3-thiazol-5(4H)-one: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
4-Methylidene-1,3-oxazol-5(4H)-one is unique due to the presence of the methylidene group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.
Properties
CAS No. |
53387-41-0 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
4-methylidene-1,3-oxazol-5-one |
InChI |
InChI=1S/C4H3NO2/c1-3-4(6)7-2-5-3/h2H,1H2 |
InChI Key |
OBWUGELTXLVOOC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)OC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
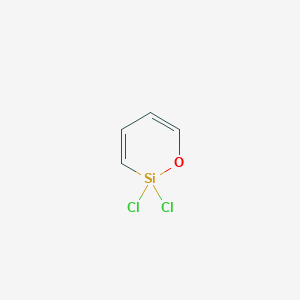
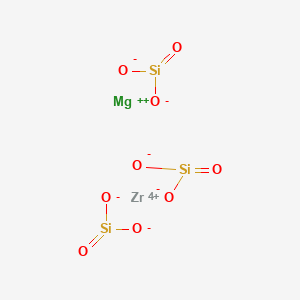
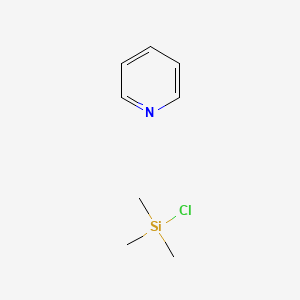
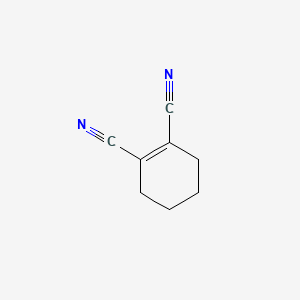
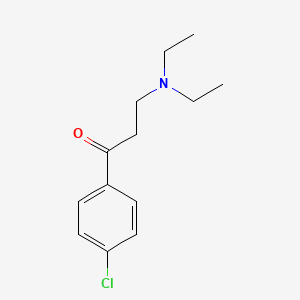
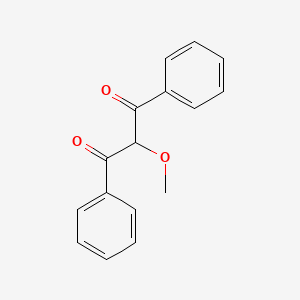
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

